molecular formula C8H16Cl2N4O B13520646 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

Cat. No.: B13520646
M. Wt: 255.14 g/mol
InChI Key: NSFCYXMKTWUQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. These methods provide quick and multigram access to the target derivatives starting from commercially available and inexpensive reagents .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds .

Mechanism of Action

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

3-(ethoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8;;/h9H,2-6H2,1H3;2*1H

InChI Key

NSFCYXMKTWUQMQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C2N1CCNC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.